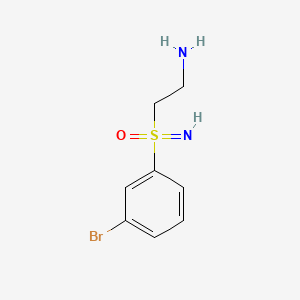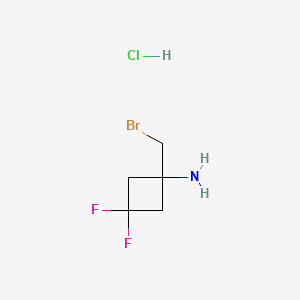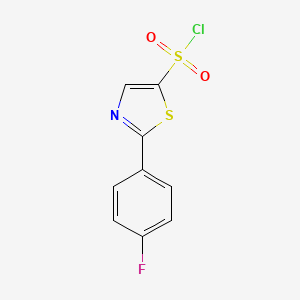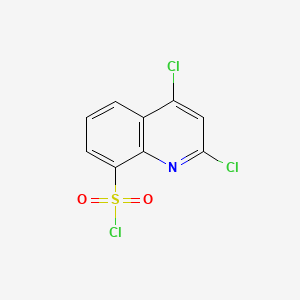
tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (TBDOC) is an organic compound that has been used as a reagent for various chemical reactions in the laboratory. TBDOC is a chiral, 3-substituted oxazolidine, which is a heterocyclic compound containing an oxygen and nitrogen atom in the same ring. Due to its chirality, TBDOC is especially useful in the synthesis of optically active compounds. In addition to its use as a reagent for laboratory synthesis, TBDOC has also been studied for its potential biological applications.
Applications De Recherche Scientifique
Tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its potential applications in scientific research. In particular, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its use in the synthesis of optically active compounds. tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been used as a chiral auxiliary for the synthesis of various compounds, such as amino acids, peptides, and carbohydrates. In addition, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been used as a catalyst for the asymmetric synthesis of various compounds, such as amines, alcohols, and esters.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is still under investigation. However, it is thought that tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate acts as a chiral auxiliary to promote the formation of optically active compounds. In particular, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is thought to bind to the substrate molecule, allowing it to form a chiral center. This chiral center then acts as a template for the formation of a new chiral center in the product molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate have not been extensively studied. However, it has been suggested that tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. In particular, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its ability to inhibit the growth of certain cancer cell lines. In addition, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its potential to reduce the toxicity of certain drugs, such as doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in laboratory experiments has several advantages. First, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound, which makes it useful for the synthesis of optically active compounds. Second, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is relatively inexpensive and can be synthesized with a high yield. Third, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its potential applications in the treatment of certain diseases.
However, there are also some limitations to the use of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in laboratory experiments. First, the mechanism of action of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is not fully understood. Second, the biochemical and physiological effects of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate have not been extensively studied. Third, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is potentially toxic and should be handled with care.
Orientations Futures
There are several possible future directions for the study of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. First, further research should be conducted to better understand the mechanism of action of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Second, further studies should be conducted to investigate the biochemical and physiological effects of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Third, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate should be studied for its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Fourth, tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate should be studied for its potential to reduce the toxicity of certain drugs. Finally, further research should be conducted to optimize the synthesis of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.
Méthodes De Synthèse
Tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be synthesized by a two-step method involving the reaction of 2,2-dimethyl-3-hydroxypropionaldehyde with 2-aminoethanol in the presence of an acid catalyst. This reaction yields an intermediate product, which is then reacted with tert-butylchloride to form the final product of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. This method has been used to synthesize tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with a high yield of up to 99%.
Propriétés
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWFULJVQUSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6611257.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)

![(2S,5R,6R)-6-[(5S)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diethylamine](/img/structure/B6611286.png)








